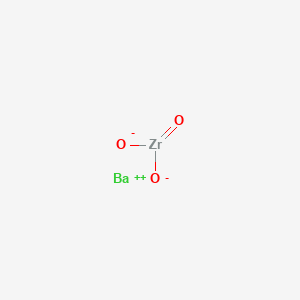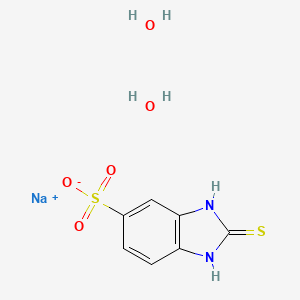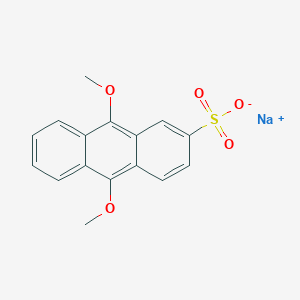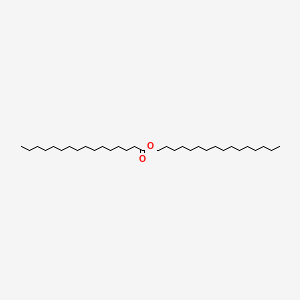
Titanium(II) oxide
Overview
Description
Titanium(II) oxide, also known as titanium monoxide, is an inorganic chemical compound composed of titanium and oxygen. It has the chemical formula TiO and appears as bronze-colored crystals. This compound is notable for its non-stoichiometric nature, meaning its composition can vary within a range, typically from TiO₀.₇ to TiO₁.₃, due to vacancies in its crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(II) oxide can be synthesized by reacting titanium dioxide with titanium metal at high temperatures, around 1500°C . This reaction is typically carried out in a controlled environment to ensure the correct stoichiometry and to minimize contamination.
Industrial Production Methods: Industrial production of this compound often involves the reduction of titanium dioxide using a reducing agent such as hydrogen or carbon at elevated temperatures. This process requires precise control of temperature and atmosphere to achieve the desired product quality and purity .
Types of Reactions:
Oxidation: this compound can be oxidized to form higher oxides of titanium, such as titanium(III) oxide and titanium(IV) oxide.
Reduction: It can be reduced further to form titanium metal under specific conditions.
Substitution: this compound can undergo substitution reactions where oxygen atoms are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen or carbon at high temperatures.
Substitution: Various anions in a suitable solvent under controlled conditions.
Major Products Formed:
Oxidation: Titanium(III) oxide (Ti₂O₃) and titanium(IV) oxide (TiO₂).
Reduction: Titanium metal.
Substitution: Various titanium compounds depending on the substituting anion.
Scientific Research Applications
Titanium(II) oxide has a range of applications in scientific research due to its unique properties:
Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biomedical applications, such as in the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced ceramics, coatings, and as a pigment in certain applications
Mechanism of Action
The mechanism by which titanium(II) oxide exerts its effects is largely dependent on its ability to interact with other molecules and materials. Its non-stoichiometric nature allows for the formation of vacancies, which can facilitate various chemical reactions. These vacancies can act as active sites for catalysis, enabling the compound to participate in oxidation-reduction reactions and other chemical processes .
Comparison with Similar Compounds
Titanium(III) oxide (Ti₂O₃): Another oxide of titanium with different stoichiometry and properties.
Titanium(IV) oxide (TiO₂): A well-known compound used extensively in various applications, including as a white pigment and in photocatalysis.
Titanium(III,IV) oxide (Ti₃O₅): A mixed-valence oxide with unique electronic properties
Uniqueness of Titanium(II) oxide: this compound is unique due to its non-stoichiometric nature and the presence of vacancies in its crystal structure. These vacancies allow for metal-metal bonding between adjacent titanium centers, which can lead to unique electrical and magnetic properties. Additionally, its ability to exist in a range of compositions makes it versatile for various applications .
Properties
IUPAC Name |
oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDPMRJRNCKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiO, OTi | |
| Record name | Titanium(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065253 | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.866 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |
| Record name | Titanium oxide (Ti3O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti3O5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium monoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (TiO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


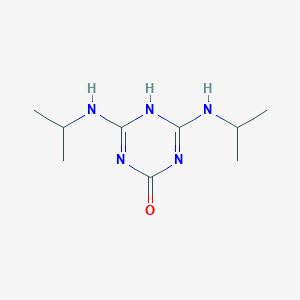
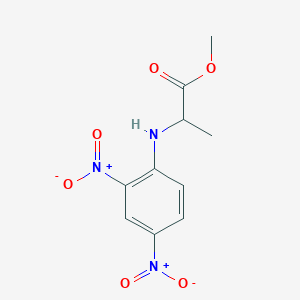
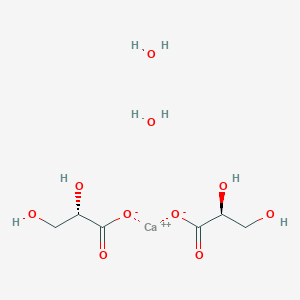

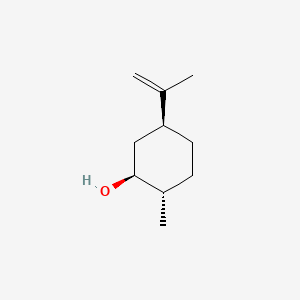
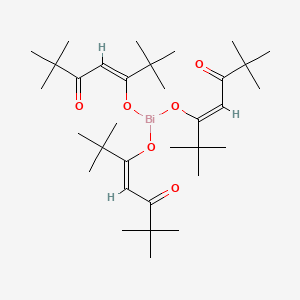
![2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B7800468.png)
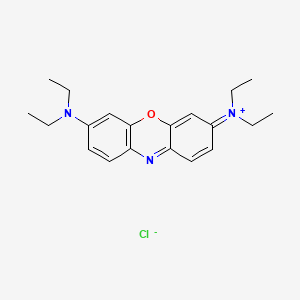
![?(2)-lead(2+) 2,11,20,29,37,38,39,40-octaazanonacyclo[28.6.1.1(3),(1)?.1(1)(2),(1)?.1(2)(1),(2)?.0?,?.0(1)(3),(1)?.0(2)(2),(2)?.0(3)(1),(3)?]tetraconta-1(37),2,5,8,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-4,7-diide](/img/structure/B7800494.png)

